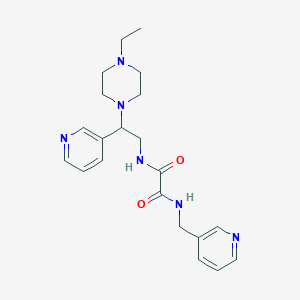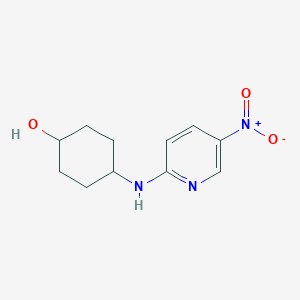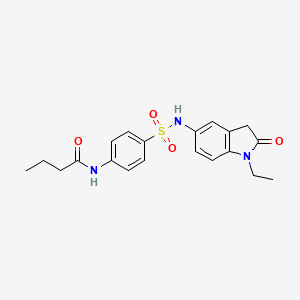
N-(4-(N-(1-ethyl-2-oxoindolin-5-yl)sulfamoyl)phenyl)butyramide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-(N-(1-ethyl-2-oxoindolin-5-yl)sulfamoyl)phenyl)butyramide, commonly known as ESI-09, is a small molecule inhibitor that is widely used in scientific research to study the role of RAC1 in various biological processes. RAC1 is a small GTPase that plays a critical role in regulating cell migration, adhesion, and proliferation. ESI-09 is a specific inhibitor of RAC1 that has been shown to block its activity in vitro and in vivo.
Wissenschaftliche Forschungsanwendungen
Sulfonamide Inhibitors in Scientific Research
Sulfonamide inhibitors have been extensively studied for their therapeutic potentials in various conditions, including bacterial infections, cancer, glaucoma, inflammation, and Alzheimer's disease. The presence of the sulfonamide section in clinically used drugs across different therapeutic areas underscores the compound's versatility and importance in scientific research. The exploration of sulfonamide inhibitors has led to their application as antiviral HIV protease inhibitors, anticancer agents, and in treatments for Alzheimer’s disease. Their application in scientific research spans across the development of novel therapeutic drugs and drug candidates for a wide range of conditions, showcasing their significant utility in medicinal chemistry and drug discovery processes.
Applications Across Research Domains
Anticancer Research : Sulfonamides have shown potential as anticancer agents, where they are investigated for their ability to inhibit various cancer-related enzymes and pathways. Their role in scientific research extends to exploring novel therapeutic approaches for treating cancer, leveraging their unique chemical properties for drug development.
Antiviral and Antibacterial Research : The compound's utility in combating viral and bacterial infections, especially in the context of HIV protease inhibitors, highlights its significance in infectious disease research. The investigation into sulfonamide inhibitors for these purposes contributes to the development of new treatment strategies against infectious agents.
Neurodegenerative Diseases : In Alzheimer’s disease research, sulfonamides are explored for their potential therapeutic effects. This area of research is crucial for understanding the compound's applicability in treating neurodegenerative conditions and developing drugs that can mitigate the progression of such diseases.
Enzyme Inhibition Studies : Sulfonamide inhibitors are valuable tools for studying the inhibition of various enzymes involved in disease processes. Their use in enzyme inhibition research aids in understanding the molecular mechanisms of diseases and the development of targeted therapies.
These applications underline the compound's broad utility in scientific research, far beyond its traditional use as an antibiotic. By focusing on the compound's role in various research domains, we can appreciate its contribution to advancing scientific knowledge and its potential in fostering new discoveries across different fields of study.
For detailed insights and research findings on sulfonamide inhibitors, including their applications and implications in scientific research, refer to the comprehensive review by Gulcin and Taslimi (2018) available here.
Wirkmechanismus
Target of Action
N-(4-(N-(1-ethyl-2-oxoindolin-5-yl)sulfamoyl)phenyl)butyramide is a compound that has been found to have a high affinity for multiple receptors It is known that indole derivatives, which include this compound, have a broad spectrum of biological activities .
Mode of Action
The mode of action of this compound involves its interaction with its targets, leading to various changes in the cell. The compound binds with high affinity to its targets, which can lead to the development of new useful derivatives
Biochemical Pathways
This compound affects various biochemical pathways due to its broad-spectrum biological activities . These activities include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . The downstream effects of these pathways are diverse and depend on the specific activity of the compound.
Result of Action
The molecular and cellular effects of the action of this compound are diverse due to its broad-spectrum biological activities . These effects can include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase effects .
Eigenschaften
IUPAC Name |
N-[4-[(1-ethyl-2-oxo-3H-indol-5-yl)sulfamoyl]phenyl]butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O4S/c1-3-5-19(24)21-15-6-9-17(10-7-15)28(26,27)22-16-8-11-18-14(12-16)13-20(25)23(18)4-2/h6-12,22H,3-5,13H2,1-2H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFGPBVLSHZHFBM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)N(C(=O)C3)CC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


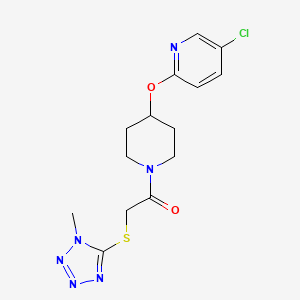
![4-[(6-Amino-2-methylpyrimidin-4-yl)amino]benzoic acid](/img/structure/B2565342.png)
![methyl 2-((2-(2-ethylphenyl)-1,1-dioxido-3-oxo-2H-benzo[e][1,2,4]thiadiazin-4(3H)-yl)methyl)-4-methoxybenzoate](/img/structure/B2565343.png)
![1-[(tert-butoxy)carbonyl]-3,5-dimethylpiperidine-2-carboxylic acid, Mixture of diastereomers](/img/structure/B2565344.png)
![N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(2-methoxy-2-(o-tolyl)ethyl)oxalamide](/img/structure/B2565347.png)
![2-Benzylsulfanyl-1-[2-(6-methylpyrimidin-4-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]ethanone](/img/structure/B2565348.png)
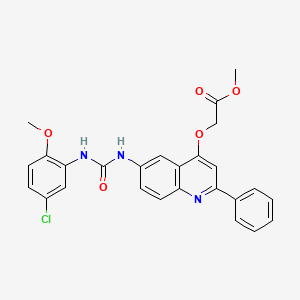

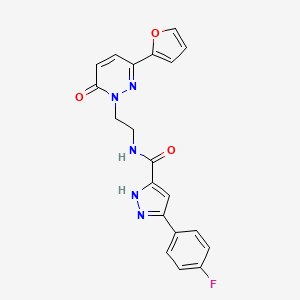
![5-[(Diethylamino)sulfonyl]-2-fluorobenzoic acid](/img/structure/B2565356.png)
![N-cyclopropyl-2-(methylsulfanyl)-N-[1-(naphthalen-1-yl)ethyl]pyridine-3-carboxamide](/img/structure/B2565357.png)
